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Compound of Interest

Compound Name:
6-Amino-3-bromo-2-

methylpyridine

Cat. No.: B189396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 6-Amino-3-bromo-2-methylpyridine.

Given the limited availability of direct experimental spectra for this specific compound in public

databases, this document focuses on available data, detailed experimental protocols, and

predictive analysis based on structurally related compounds.

Molecular Structure and Properties
IUPAC Name: 6-Amino-3-bromo-2-methylpyridine

Molecular Formula: C₆H₇BrN₂

Molecular Weight: 187.04 g/mol

CAS Number: 42753-71-9

Vibrational Spectroscopy: FTIR and Raman Data
Vibrational spectroscopy provides valuable information about the functional groups and overall

molecular structure. For 6-Amino-3-bromo-2-methylpyridine, both Fourier-Transform Infrared

(FTIR) and Raman spectroscopic data are available, offering complementary insights into its

vibrational modes.
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Table 1: Summary of Available Vibrational Spectroscopy Data

Spectroscopic Technique Data Availability
Key Expected Vibrational
Modes

FTIR Spectroscopy
3 spectra available on

SpectraBase[1]

N-H stretching (amino group),

C-H stretching (methyl and

aromatic), C=C and C=N

stretching (pyridine ring), C-N

stretching, C-Br stretching, and

various bending vibrations.

Raman Spectroscopy
1 spectrum available on

SpectraBase[1]

Ring breathing modes of the

pyridine ring, symmetric N-H

stretching, C-H stretching, and

other vibrations

complementary to IR

absorption.

Predicted FTIR Spectral Data
Based on the functional groups present in 6-Amino-3-bromo-2-methylpyridine, the following

characteristic infrared absorption bands are expected:

~3450-3300 cm⁻¹: Asymmetric and symmetric N-H stretching vibrations of the primary amine

group.

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations of the methyl group.

~1640-1590 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

~1620-1560 cm⁻¹: N-H scissoring (bending) vibration of the amino group.

~1380 cm⁻¹: Symmetric C-H bending of the methyl group.

~1300-1200 cm⁻¹: Aromatic C-N stretching vibration.
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~1100-1000 cm⁻¹: C-Br stretching vibration.

Predicted Raman Spectral Data
The Raman spectrum is expected to be dominated by vibrations of the pyridine ring and the

methyl group. Key predicted Raman shifts include:

~3070 cm⁻¹: Aromatic C-H stretching.

~2925 cm⁻¹: Symmetric C-H stretching of the methyl group.

~1610 cm⁻¹ and ~1580 cm⁻¹: Pyridine ring stretching modes.

~1000 cm⁻¹: Ring breathing mode, characteristic of the pyridine ring.

~650 cm⁻¹: C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct experimental NMR data for 6-Amino-3-bromo-2-methylpyridine is not readily available.

However, by analyzing the spectra of its isomers and related substituted pyridines, we can

predict the expected chemical shifts and coupling patterns.

Table 2: Comparative ¹H NMR Data of Isomeric Aminobromomethylpyridines

Compound Solvent
Chemical Shift (ppm) and
Multiplicity

6-Amino-3-bromo-2-

methylpyridine (Predicted)
CDCl₃

δ ~7.4 (d, 1H, H-4), ~6.3 (d,

1H, H-5), ~4.5 (br s, 2H, NH₂),

~2.4 (s, 3H, CH₃)

2-Amino-3-bromo-6-

methylpyridine
- No data available

2-Amino-5-bromo-4-

methylpyridine
- No data available
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¹H NMR Prediction: The proton spectrum of 6-Amino-3-bromo-2-methylpyridine is expected

to show two doublets in the aromatic region corresponding to the two coupled protons on the

pyridine ring. A broad singlet for the amino protons and a sharp singlet for the methyl protons

are also anticipated.

Table 3: Comparative ¹³C NMR Data of Isomeric Aminobromomethylpyridines

Compound Solvent Chemical Shift (ppm)

6-Amino-3-bromo-2-

methylpyridine (Predicted)
CDCl₃

δ ~158 (C6), ~150 (C2), ~140

(C4), ~110 (C5), ~105 (C3),

~24 (CH₃)

2-Amino-3-bromo-6-

methylpyridine
- No data available

2-Amino-5-bromo-4-

methylpyridine
- No data available

¹³C NMR Prediction: The carbon spectrum is predicted to show six distinct signals. The carbon

atoms attached to the nitrogen and bromine atoms (C6, C2, and C3) will have their chemical

shifts significantly influenced by these heteroatoms. The methyl carbon will appear in the

aliphatic region.

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for 6-Amino-3-bromo-2-methylpyridine

Ionization Method Predicted m/z Values Fragmentation Pattern

Electron Ionization (EI)

186/188 ([M]⁺), corresponding

to the bromine isotopes (⁷⁹Br/

⁸¹Br)

Loss of Br, loss of CH₃, loss of

HCN, and other characteristic

pyridine ring fragmentations.
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Prediction: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion

due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols
FTIR Spectroscopy (Thin Solid Film Method)

Dissolve a small amount (a few milligrams) of 6-Amino-3-bromo-2-methylpyridine in a

volatile organic solvent (e.g., dichloromethane or acetone).

Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of

scans for a good signal-to-noise ratio.

Perform a background scan with a clean, empty salt plate and subtract it from the sample

spectrum.

Raman Spectroscopy
Place a small amount of the solid 6-Amino-3-bromo-2-methylpyridine sample onto a

microscope slide or into a capillary tube.

Position the sample under the objective of the Raman microscope.

Focus the laser beam onto the sample. A low laser power should be used initially to avoid

sample degradation.

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹). The

acquisition time and number of accumulations should be optimized to obtain a high-quality

spectrum.

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
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NMR Spectroscopy
Dissolve approximately 5-10 mg of 6-Amino-3-bromo-2-methylpyridine in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and 16-64 scans.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to

simplify the spectrum.

Mass Spectrometry (Electron Ionization)
Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids.

Heat the probe to volatilize the sample into the ion source.

Ionize the gaseous molecules using a standard electron energy of 70 eV.

Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment

ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel substituted pyridine, such as 6-Amino-3-bromo-2-methylpyridine.
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Caption: Workflow for the spectroscopic identification of 6-Amino-3-bromo-2-methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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